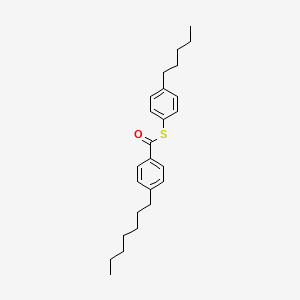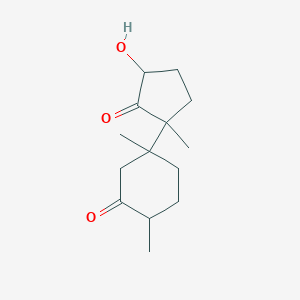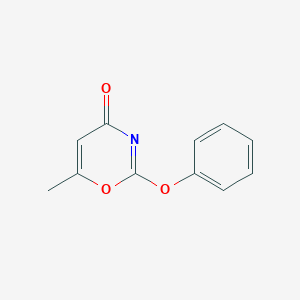
3-(tert-Butoxymethyl)heptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butoxymethyl-heptan-4-ol is an organic compound classified as an alcohol It features a heptane backbone with a tert-butoxymethyl group attached to the third carbon and a hydroxyl group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butoxymethyl-heptan-4-ol can be achieved through several methods. One common approach involves the alkylation of heptan-4-ol with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the tert-butyl group.
Industrial Production Methods
Industrial production of 3-tert-butoxymethyl-heptan-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butoxymethyl-heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butoxymethyl-heptan-4-one.
Reduction: Formation of 3-tert-butoxymethyl-heptane.
Substitution: Formation of various substituted heptanols depending on the reagent used.
Scientific Research Applications
3-tert-butoxymethyl-heptan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 3-tert-butoxymethyl-heptan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The tert-butoxymethyl group provides steric hindrance, affecting the compound’s overall stability and interactions.
Comparison with Similar Compounds
Similar Compounds
3-tert-butoxymethyl-hexan-4-ol: Similar structure but with a shorter carbon chain.
3-tert-butoxymethyl-octan-4-ol: Similar structure but with a longer carbon chain.
3-tert-butoxymethyl-pentan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness
3-tert-butoxymethyl-heptan-4-ol is unique due to its specific carbon chain length and the position of the tert-butoxymethyl group. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
61478-22-6 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]heptan-4-ol |
InChI |
InChI=1S/C12H26O2/c1-6-8-11(13)10(7-2)9-14-12(3,4)5/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
SLHORPDULBAQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)COC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)

![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)




![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)
